

5-Tert-butyl-1,3-thiazol-2-amine and its derivatives

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Compound of Interest

Compound Name: **5-Tert-butyl-1,3-thiazol-2-amine**

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An In-Depth Technical Guide to **5-Tert-butyl-1,3-thiazol-2-amine** and its Derivatives for Modern Drug Discovery

Abstract

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs. Its unique electronic properties, hydrogen bonding capabilities, and rigid structure allow it to effectively interact with a wide range of biological targets. Within this important class, **5-tert-butyl-1,3-thiazol-2-amine** serves as a pivotal core structure. The incorporation of a sterically demanding and lipophilic tert-butyl group at the 5-position imparts distinct physicochemical properties that can significantly enhance metabolic stability, membrane permeability, and binding affinity. This guide provides an in-depth exploration of the synthesis, chemical properties, and therapeutic potential of **5-tert-butyl-1,3-thiazol-2-amine** and its derivatives, offering a technical resource for researchers and professionals in drug development.

The Strategic Importance of the 5-Tert-butyl-2-aminothiazole Scaffold

The enduring appeal of the 2-aminothiazole scaffold stems from its versatile biological activity profile, which includes anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

The strategic placement of a tert-butyl group at the C5 position is a deliberate design choice aimed at leveraging its unique characteristics:

- **Metabolic Stability:** The bulky tert-butyl group acts as a metabolic shield, sterically hindering enzymatic degradation (e.g., by cytochrome P450 enzymes) at or near the thiazole ring. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life.
- **Lipophilicity and Permeability:** The non-polar nature of the tert-butyl group increases the overall lipophilicity of the molecule. This can enhance its ability to cross cellular membranes, a critical factor for reaching intracellular targets.
- **Receptor Interaction:** The defined and rigid shape of the tert-butyl group can create specific and high-affinity van der Waals interactions within a protein's binding pocket, potentially leading to increased potency and selectivity.

Physicochemical Properties of the Core Moiety

A clear understanding of the core molecule's properties is fundamental for any derivatization program.

Property	Value	Source
IUPAC Name	4-tert-butyl-1,3-thiazol-2-amine	PubChem[3]
CAS Number	74370-93-7	PubChem[3]
Molecular Formula	C ₇ H ₁₂ N ₂ S	PubChem[3]
Molecular Weight	156.25 g/mol	PubChem[3]
Appearance	Typically a solid	Inferred
Solubility	Moderately soluble in organic solvents (e.g., DMSO, DMF, Methanol), limited solubility in water.[4]	Inferred from similar structures

Note: The prompt specified **5-tert-butyl-1,3-thiazol-2-amine** (CAS 299417-31-5[5]), while more data is publicly available for its isomer, 4-tert-butyl-1,3-thiazol-2-amine. The properties

are expected to be very similar.

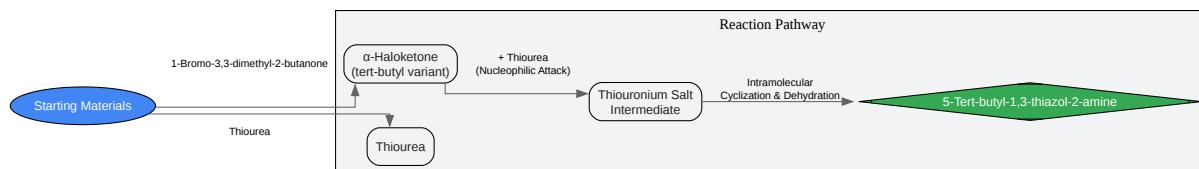
Synthesis and Derivatization Strategies

The construction of the 5-tert-butyl-2-aminothiazole core and its subsequent derivatization are critical processes for generating compound libraries for screening.

Core Synthesis: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α -haloketone with a thiourea.

To obtain the 5-tert-butyl isomer, the required α -haloketone is 1-bromo-3,3-dimethyl-2-butanone. The causality behind this choice is that the bromine atom provides the electrophilic site for the initial attack by the sulfur of the thiourea, while the adjacent pivaloyl group (tert-butyl ketone) ensures the final product has the tert-butyl group at the C5 position of the thiazole ring.

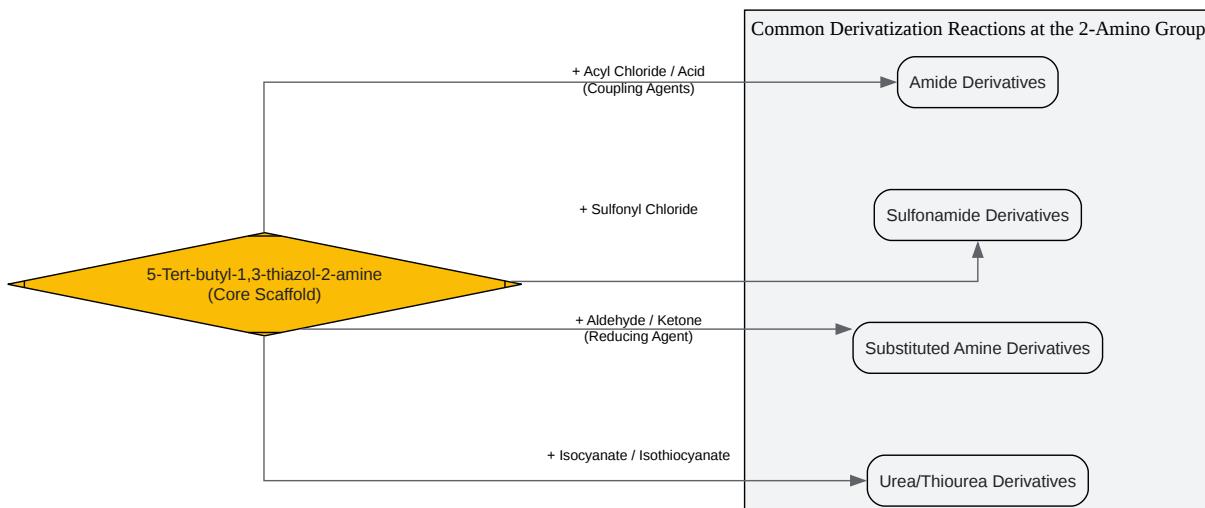


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Caption: Hantzsch synthesis workflow for **5-tert-butyl-1,3-thiazol-2-amine**.

Key Derivatization Pathways

The primary point for derivatization is the exocyclic amino group at the C2 position. This group can be readily modified through various reactions to explore structure-activity relationships (SAR).



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Caption: Key derivatization strategies for the 2-aminothiazole core.

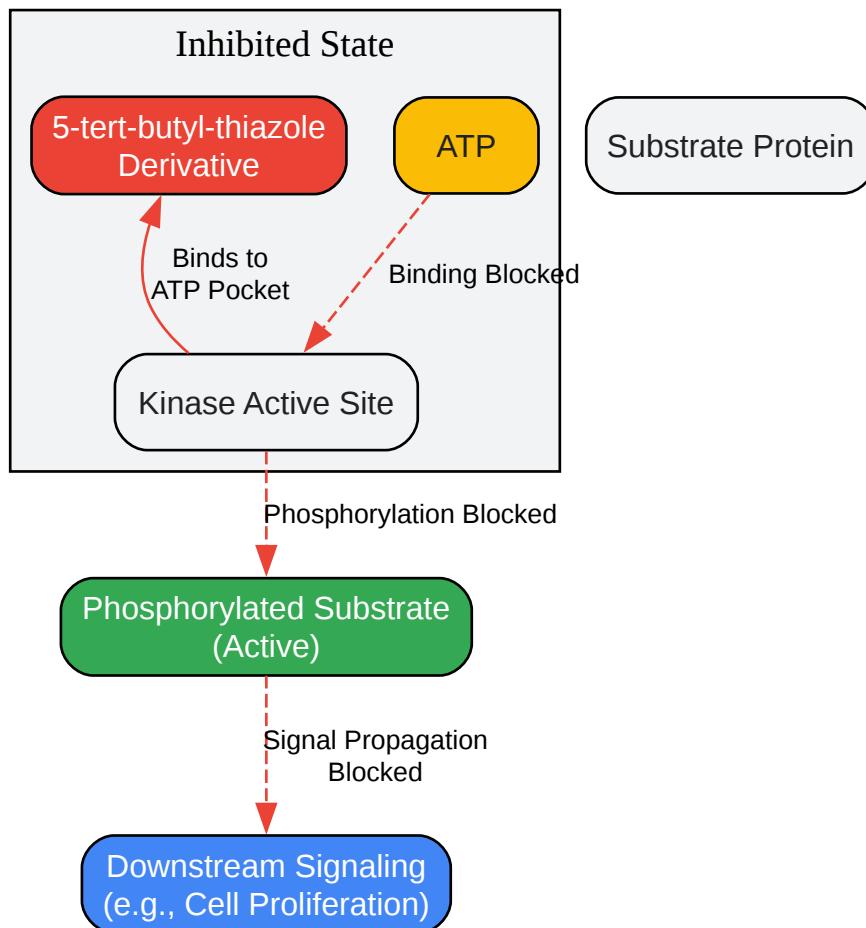
These modifications allow for the introduction of a wide array of functional groups, enabling fine-tuning of properties such as solubility, polarity, and the ability to form specific hydrogen bonds with the target protein.

Applications in Drug Discovery

Derivatives of the 2-aminothiazole scaffold are investigated across numerous therapeutic areas.^{[1][6]} The 5-tert-butyl substitution pattern is particularly promising for developing kinase inhibitors and antimicrobial agents.

Case Study: Kinase Inhibition

Many 2-aminothiazole derivatives function as ATP-competitive kinase inhibitors. The thiazole ring acts as a bioisostere for the purine ring of ATP, while the 2-amino group forms a critical hydrogen bond with the "hinge region" of the kinase active site. The substituent at the 5-position, in this case, the tert-butyl group, projects into a hydrophobic pocket, enhancing binding affinity and selectivity.



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Caption: Representative mechanism of action for a kinase inhibitor.

Antimicrobial Potential

Thiazole derivatives have shown significant promise as antimicrobial agents.^[7] The mechanism can vary, but often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The lipophilicity conferred by the tert-butyl group can be

advantageous for penetrating the complex cell walls of bacteria, particularly Gram-negative strains.

Experimental Protocol: Synthesis of a Representative Derivative

To ensure trustworthiness and reproducibility, this section provides a detailed, self-validating protocol for the synthesis of an N-acylated derivative, a common first step in a discovery campaign.

Objective: Synthesis of N-(5-tert-butyl-1,3-thiazol-2-yl)acetamide.

Materials:

- **5-tert-butyl-1,3-thiazol-2-amine** (1.0 eq)
- Acetyl chloride (1.1 eq)
- Pyridine (2.0 eq, as base and solvent)
- Dichloromethane (DCM, anhydrous)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve **5-tert-butyl-1,3-thiazol-2-amine** (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
- Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10 minutes. Causality: The slow addition at low temperature controls the exothermic reaction and prevents side product formation.

- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
- Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
- Characterization: Confirm the structure and purity of the final compound using:
 - ^1H NMR: To identify characteristic proton signals.
 - LC-MS: To confirm the molecular weight.^[7]
 - FT-IR: To observe the appearance of the amide carbonyl stretch ($\sim 1680 \text{ cm}^{-1}$).^[7]

Future Perspectives and Conclusion

The **5-tert-butyl-1,3-thiazol-2-amine** scaffold is a high-potential platform for the development of novel therapeutics. Its robust synthesis and the strategic advantages conferred by the tert-butyl group make it an attractive starting point for medicinal chemistry programs. Future research should focus on exploring diverse substitutions at the 2-amino position to build extensive SAR models and on screening these derivatives against a wide range of biological targets, including emerging drug-resistant microbial strains and novel cancer-related kinases. The integration of computational modeling with synthetic chemistry will further accelerate the discovery of potent and selective drug candidates based on this versatile core.

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